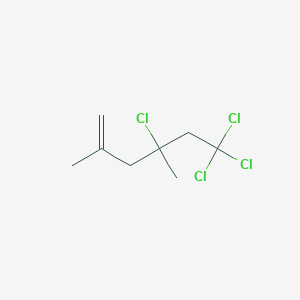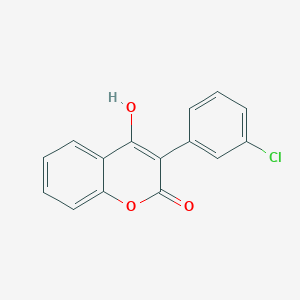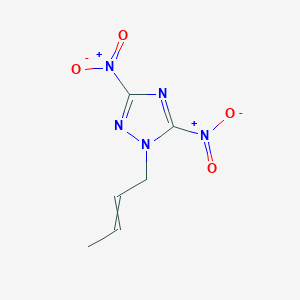
2-(Butan-2-yl)-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sec-Butyl-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of 2-sec-Butyl-4-methylquinoline consists of a quinoline ring system with a sec-butyl group at the second position and a methyl group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-sec-Butyl-4-methylquinoline, can be achieved through various methods. Some of the classical synthesis protocols include the Skraup, Doebner-Von Miller, Friedlander, and Conrad-Limpach methods . These methods involve the cyclization of aniline derivatives with aldehydes or ketones under acidic or basic conditions.
For instance, the Skraup synthesis involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to yield quinoline . Modifications of these classical methods, such as microwave irradiation, ionic liquid media, and ultrasound-promoted synthesis, have been developed to improve reaction efficiency and yield .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale versions of the aforementioned synthetic routes. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also common in industrial settings to ensure environmentally friendly and sustainable processes .
Análisis De Reacciones Químicas
Types of Reactions
2-sec-Butyl-4-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
2-sec-Butyl-4-methylquinoline has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-sec-Butyl-4-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . The compound can also interact with cellular receptors and ion channels, modulating various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the second position.
4-Methylquinoline: A derivative with a methyl group at the fourth position.
Uniqueness
2-sec-Butyl-4-methylquinoline is unique due to the presence of both a sec-butyl group and a methyl group on the quinoline ring. This unique substitution pattern can lead to distinct chemical and biological properties compared to other quinoline derivatives .
Propiedades
Número CAS |
62642-92-6 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2-butan-2-yl-4-methylquinoline |
InChI |
InChI=1S/C14H17N/c1-4-10(2)14-9-11(3)12-7-5-6-8-13(12)15-14/h5-10H,4H2,1-3H3 |
Clave InChI |
AMUBOGIJWBYYBR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=NC2=CC=CC=C2C(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)

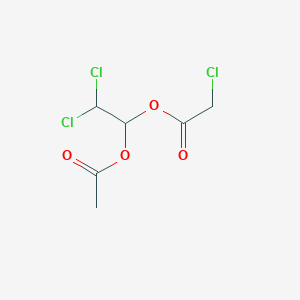
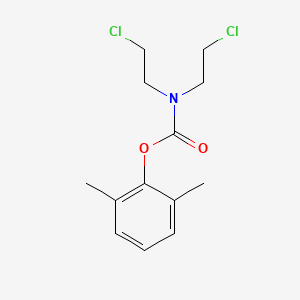
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
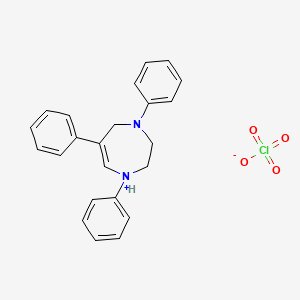
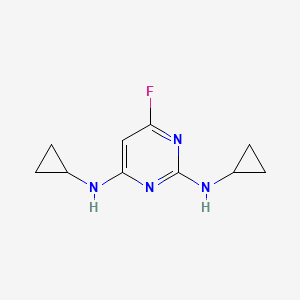
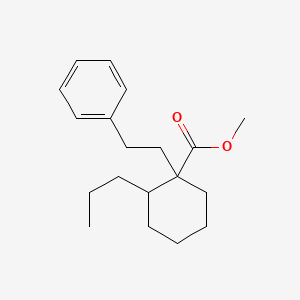

![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
